molecular formula C5H3ClF4N2 B4632683 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole

4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No.: B4632683
M. Wt: 202.54 g/mol
InChI Key: GVNPAXKOYSBIBT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of chlorine and difluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of methanol and sodium at low temperatures (0°C), followed by the addition of 4-chloro-3,5-bis(trifluoromethyl)benzonitrile . The reaction is carried out at temperatures ranging from 0°C to 30°C for about an hour .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using appropriate reducing agents.

    Substitution: The presence of chlorine and difluoromethyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .

Comparison with Similar Compounds

  • 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
  • 2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Comparison: 4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and difluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the trifluoromethyl analogs may exhibit different reactivity and biological activities due to the presence of an additional fluorine atom .

Properties

IUPAC Name

4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNPAXKOYSBIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)F)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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